molecular formula C27H26N4O2S B11086003 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11086003
M. Wt: 470.6 g/mol
InChI Key: SULJKCRXOXXMBX-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonamide group with a phthalazine moiety, making it of interest for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the phthalazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkyne Addition: The alkyne group is added via a Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and aromatic sites.

    Reduction: Reduction reactions can target the nitro groups if present or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide drugs.

Medicine

Medicinally, the compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent due to its structural similarity to known pharmacophores.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes like carbonic anhydrase or proteases, and pathways involved might include inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole share the sulfonamide group and are used as antibiotics.

    Phthalazines: Compounds like phthalazine itself are used in various chemical syntheses.

    Alkyne-containing Compounds: Compounds like 2-methylbut-3-yn-2-ol are used in organic synthesis.

Uniqueness

What sets 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide apart is its combination of these functional groups, which can confer unique reactivity and potential biological activity not seen in simpler analogs.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H26N4O2S/c1-6-27(4,5)31-34(32,33)24-17-20(14-13-19(24)3)25-22-9-7-8-10-23(22)26(30-29-25)28-21-15-11-18(2)12-16-21/h1,7-17,31H,2-5H3,(H,28,30)

InChI Key

SULJKCRXOXXMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)C#C

Origin of Product

United States

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